(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid
Description
(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid is a synthetic organic compound featuring a benzothiazole core linked to a phenylamino group and a Z-configured α,β-unsaturated oxobut-2-enoic acid chain. The benzothiazole moiety is substituted with a methyl group at position 6, while the oxobut-2-enoic acid chain contains a methyl group at position 2. The Z-configuration of the double bond may influence stereochemical interactions with biological targets, distinguishing it from E-isomers .
Properties
IUPAC Name |
(Z)-3-methyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-11-3-8-15-16(9-11)25-19(21-15)13-4-6-14(7-5-13)20-18(24)12(2)10-17(22)23/h3-10H,1-2H3,(H,20,24)(H,22,23)/b12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUSYLAFLUQAIS-BENRWUELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C(=C\C(=O)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships based on recent research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : A 4-oxobut-2-enoic acid with a methyl group at the 3-position.
- Substituents : An amino group attached to a phenyl ring, which is further substituted by a 6-methylbenzo[d]thiazole moiety.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, a related thiazolidinone derivative showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against Gram-positive and Gram-negative bacteria.
- The most sensitive bacteria included Enterobacter cloacae, while E. coli displayed the highest resistance .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 1 | Bacillus cereus | 0.015 | 0.030 |
| 2 | Staphylococcus aureus | 0.008 | 0.020 |
| 3 | Escherichia coli | 0.011 | 0.030 |
| 4 | Enterobacter cloacae | 0.004 | 0.008 |
The mechanism by which these compounds exert their antimicrobial effects often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. For example, compounds with thiazole and thiazolidinone structures have been shown to inhibit key enzymes involved in bacterial growth and replication, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the substituents on the phenyl and thiazole rings significantly influence the potency of the compound:
- Substituent Effects : The presence of electron-donating groups enhances activity against certain bacterial strains.
- Chain Length : Variations in the carbon chain length attached to the core structure can affect solubility and membrane permeability.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Thiazolidinone Derivatives : A study reported that thiazolidinone derivatives showed excellent antibacterial activity, outperforming traditional antibiotics like ampicillin by up to 50 times .
- Combination Therapies : Investigations into combination therapies revealed that pairing these compounds with conventional antibiotics resulted in synergistic effects, enhancing overall antimicrobial efficacy against resistant strains .
Scientific Research Applications
Antitumor Activity
The compound exhibits promising antitumor properties. Research has demonstrated that derivatives of this class can inhibit tumor growth, making them candidates for the development of new anticancer therapies. A study highlighted that compounds similar to (Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid maintained biological activity against various cancer cell lines, suggesting their use in constructing alternative drug libraries for antitumor agents .
Antibacterial Properties
Another significant application is in the treatment of bacterial infections. Compounds derived from benzothiazole structures have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Case Study 1: Antitumor Efficacy
A study conducted on a series of related compounds demonstrated that modifications to the benzothiazole moiety enhanced antitumor activity. The results indicated a dose-dependent response in various cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use .
Case Study 2: Antibacterial Testing
In another investigation, the antibacterial efficacy of this compound was evaluated against common pathogens. The results showed significant inhibition zones in agar diffusion assays, confirming its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzothiazole substituents, amino linkage, and carboxylic acid chain. Below is a detailed comparison supported by evidence from synthetic and bioactivity studies:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Chlorinated benzothiazoles (e.g., 5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid) exhibit stronger antimicrobial activity but lower metabolic stability due to electrophilic reactivity .
Amino Linkage and Chain Length: The phenylamino group in the target compound provides rigidity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases). In contrast, piperazine-linked analogs (e.g., (Z)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid) show enhanced solubility but reduced target specificity . Shorter chains (e.g., oxobut-2-enoic acid vs. oxopentanoic acid) may limit hydrogen-bonding capacity, affecting enzyme inhibition potency .
Z-Configuration Impact :
- The Z-configuration in α,β-unsaturated acids increases electrophilicity at the β-carbon, promoting covalent binding to nucleophilic residues (e.g., cysteine in proteases). This is absent in E-isomers or saturated analogs .
Bioactivity Trends: Compounds with thiazole/benzothiazole cores are prioritized in drug discovery for their dual roles as pharmacophores and fluorescence probes . Oxobut-2-enoic acid derivatives are under investigation as Michael acceptors in irreversible inhibitors, contrasting with β-lactam analogs (e.g., ), which rely on ring-opening mechanisms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole derivative with a but-2-enoic acid scaffold. Key steps include:
- Diazotization : Formation of diazonium salts from aromatic amines (e.g., 4-aminophenylbenzothiazole derivatives) using sodium nitrite and sulfuric acid at 0–5°C .
- Coupling Reactions : Reacting the diazonium salt with a β-keto acid or enoate under alkaline conditions to form the α,β-unsaturated carbonyl linkage .
- Characterization : Confirmation via melting points, FT-IR (to identify carbonyl and amine groups), and -NMR (to verify stereochemistry and substituent positions) .
Q. How is the Z-configuration of the α,β-unsaturated carbonyl group confirmed experimentally?
- Methodological Answer : The Z-configuration is determined using -NMR coupling constants () between the α and β protons of the enoate. For Z-isomers, coupling constants typically range from 10–12 Hz due to restricted rotation, whereas E-isomers exhibit lower values (<5 Hz) . Additional confirmation can be achieved via NOESY spectroscopy to detect spatial proximity of substituents .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodological Answer :
- HPLC : To quantify purity and detect impurities using reverse-phase C18 columns and UV detection at λ ~250–300 nm (absorbance range for aromatic/unsaturated systems) .
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .
- TLC : For rapid monitoring of reaction progress using silica gel plates and ethyl acetate/hexane eluents .
Advanced Research Questions
Q. How do structural modifications to the benzothiazole or enoic acid moieties affect bioactivity?
- Methodological Answer :
- Substituent Analysis : Introducing electron-withdrawing groups (e.g., -NO, -CN) on the benzothiazole ring enhances electrophilicity, potentially improving binding to biological targets like kinases or proteases .
- Steric Effects : Bulky substituents on the phenylamino group (e.g., 4-methoxy-3-methylphenyl) may reduce solubility but increase target specificity .
- Activity Assays : Comparative studies using cytotoxicity (MTT assay) or enzyme inhibition (IC determination) can quantify structure-activity relationships (SAR) .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Cross-referencing biological data with substituent patterns (e.g., thiazole vs. oxazole derivatives) to identify trends .
- In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities and rationalize discrepancies in activity .
- Reproducibility Checks : Standardizing assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (30–50 minutes vs. 7 hours) and improves yields (92–96%) compared to traditional heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOH/HO mixtures facilitate precipitation for purification .
- Catalysis : Palladium catalysts (e.g., Pd/C) for hydrogenation steps or acid/base catalysts for coupling reactions .
Data Interpretation and Experimental Design
Q. How can researchers design assays to evaluate the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Target Identification : Use kinase profiling arrays or pull-down assays with biotinylated probes to identify binding partners .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or proliferation pathways (e.g., ERK phosphorylation) .
- In Vivo Models : Xenograft studies in immunodeficient mice, with dosing regimens informed by pharmacokinetic data (e.g., half-life, bioavailability) .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions .
- Quantum Mechanics : Gaussian software for calculating HOMO-LUMO gaps and electrostatic potential surfaces to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
